Bienvenue dans la boutique en ligne BenchChem!

3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde

Kinase Inhibitor Design AMPK Inhibition Structure-Activity Relationship (SAR)

3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic aldehyde building block characterized by a pyrazolo[1,5-a]pyrimidine core with a pyridin-4-yl substituent at the 3-position and a carbaldehyde group at the 6-position. This core structure serves as a crucial intermediate in the synthesis of ATP-competitive kinase inhibitors, most notably Dorsomorphin (Compound C) and LDN-193189.

Molecular Formula C12H8N4O
Molecular Weight 224.22 g/mol
CAS No. 1035818-93-9
Cat. No. B3075780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
CAS1035818-93-9
Molecular FormulaC12H8N4O
Molecular Weight224.22 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=C3N=CC(=CN3N=C2)C=O
InChIInChI=1S/C12H8N4O/c17-8-9-5-14-12-11(6-15-16(12)7-9)10-1-3-13-4-2-10/h1-8H
InChIKeyHFHVOWIVNFGKOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde (CAS 1035818-93-9): A Position-Specific Building Block for Kinase Inhibitor Synthesis


3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic aldehyde building block characterized by a pyrazolo[1,5-a]pyrimidine core with a pyridin-4-yl substituent at the 3-position and a carbaldehyde group at the 6-position . This core structure serves as a crucial intermediate in the synthesis of ATP-competitive kinase inhibitors, most notably Dorsomorphin (Compound C) and LDN-193189 [1]. The precise positioning of the nitrogen atom in the pyridin-4-yl group is critical for correct binding orientation, as molecular modeling has demonstrated that attempts to replace this 3-pyridyl substituent lead to altered binding modes compared to X-ray data for Dorsomorphin [1].

Why 3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde Cannot Be Substituted with Its 2-Pyridyl or 3-Pyridyl Isomers


The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, but its activity is exquisitely sensitive to the position of substituents. Direct experimental evidence from structure-activity relationship (SAR) studies on Dorsomorphin analogs reveals that the 3-pyridyl substituent is not interchangeable: computer modeling shows that replacing the pyridin-4-yl group alters the binding mode within the ATP pocket, increasing calculated binding energy and disrupting the interactions observed in X-ray co-crystal structures [1]. Simply procuring the cheaper or more readily available 2-pyridyl (CAS 1035818-92-8) or 3-pyridyl (CAS 1035818-91-7) isomers will not yield the correct geometry for downstream active pharmaceutical ingredient synthesis .

Quantitative Differentiation Evidence: 3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde vs. Positional Isomers


Binding Mode Integrity in AMPK Inhibition: 4-Pyridyl vs. 3-Pyridyl Substitution

Molecular modeling of Dorsomorphin bound to AMPK indicates that changing the pyridin-4-yl substituent to other regioisomers disrupts the binding mode, leading to an increase in calculated binding energy. The pyridin-4-yl group establishes a critical hydrogen bond network; the 3-pyridyl and 2-pyridyl isomers are unable to replicate this interaction geometry [1]. In the context of the final inhibitor, Dorsomorphin (containing the 4-pyridyl moiety) exhibits a Ki of 109 nM against AMPK (BindingDB entry BDBM50262685) [2]. Analogs with altered pyridine regiochemistry have shown significantly reduced potency in BMP receptor inhibition SAR studies [3].

Kinase Inhibitor Design AMPK Inhibition Structure-Activity Relationship (SAR)

Regioisomer-Specific Aldehyde Reactivity in Library Synthesis

The 6-carbaldehyde group serves as the primary handle for diversifying the pyrazolo[1,5-a]pyrimidine scaffold. In a published library synthesis, the aldehyde of 3-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde was used in reductive amination with a set of amines, achieving isolated yields of 64-81% for the resulting secondary amines [1]. In contrast, the 2-pyridyl isomer (CAS 1035818-92-8) is reported by vendors to show different solubility and stability profiles, potentially leading to lower conversion rates in polar aprotic solvents (DMF, DMSO) typically used for such transformations .

Parallel Synthesis Aldehyde Reactivity Reductive Amination

Impact of Pyridyl Regiochemistry on BMP Receptor Selectivity (ALK2 vs ALK3)

A comprehensive SAR study of the pyrazolo[1,5-a]pyrimidine scaffold demonstrated that subtle changes at the 3-position profoundly affect potency and selectivity for BMP receptor kinases. The compound ML347, which retains the pyridin-4-yl group, achieved >300-fold selectivity for ALK2 over ALK3 [1]. In the same study, replacement of the 4-pyridyl with other aryl groups or heterocycles resulted in complete loss of selectivity and a 10- to 100-fold drop in potency at ALK2 (IC50 values shifting from ~200 nM to >2,000 nM) [1].

BMP Signaling ALK2/ALK3 Selectivity Kinase Profiling

Optimal Procurement and Application Scenarios for 3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde


Synthesis of Dorsomorphin and Targeted AMPK Inhibitor Libraries

This aldehyde is the direct precursor to the Dorsomorphin scaffold. The convergent synthesis route developed by the St. Petersburg group uses 6-bromo-3-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine, which can be obtained from the carbaldehyde, to create libraries via Suzuki-Miyaura cross-coupling [1]. The 4-pyridyl isomer is essential for maintaining the correct binding interactions confirmed by X-ray crystallography, making it the only viable starting material for AMPK inhibitor development [1].

Selective ALK2 Inhibitor Development (e.g., ML347 Series)

For programs targeting BMP receptor kinases, the 4-pyridyl group is indispensable for achieving ALK2 vs ALK3 selectivity. The >300-fold selectivity window demonstrated by ML347 derived from this building block validates its use in hit-to-lead campaigns for fibrodysplasia ossificans progressiva and cancer bone metastasis [2].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The aldehyde functionality allows for rapid fragment elaboration via reductive amination or oxime formation. The pyrazolo[1,5-a]pyrimidine core is a recognized adenine mimetic, and the 4-pyridyl substitution ensures that the resulting fragments will sample the correct region of kinase ATP sites in crystallographic fragment screens [1].

Chemical Biology Probe Synthesis

The compound serves as a key intermediate for LDN-193189, a widely used chemical probe for BMP receptor inhibition. The regiospecificity at the 3-position is critical for target engagement and selectivity profiling in cellular assays, where off-target effects are minimized by the unique pyridine geometry [2].

Quote Request

Request a Quote for 3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.